molecular formula C16H19N3O B6487792 1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286696-27-2

1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No. B6487792
CAS RN: 1286696-27-2
M. Wt: 269.34 g/mol
InChI Key: NBRVELRYQRGYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Antileishmanial Structures for Neglected Diseases

The compound has shown an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity . This suggests that the compound could be a potential candidate for the treatment of leishmaniasis, a neglected tropical disease.

Antimicrobial Activity

Schiff bases derived from aminobenzoic acids have shown antimicrobial activity against some clinically important bacteria such as Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), Enterococcus feacalis (ATCC 29212) . Since “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine” is a pyrazole derivative, it could potentially exhibit similar antimicrobial properties.

Catalysis and Biomedical Chemistry

Tris (pyrazolyl)methane (Tpm) ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . As a pyrazole derivative, “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine” could potentially be used in similar applications.

Chemotherapeutic Applications

The molecule [TpmMn (CO) 3 ]PF 6 has been investigated as a chemotherapeutic to treat colon cancer . Given the structural similarities, “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine” could potentially be explored for similar chemotherapeutic applications.

pH-Dependent Interaction Studies

The compound could be used in studies to understand the impact of dynamic alterations in gastrointestinal fluid properties and intestinal dissolution of poorly soluble drugs . This could be crucial for predicting drug absorption in vivo .

properties

IUPAC Name

phenyl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-5-2-1-3-6-15)18-11-7-14(8-12-18)13-19-10-4-9-17-19/h1-6,9-10,14H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVELRYQRGYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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